molecular formula C19H16N2O7 B5128198 3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propyl acetate

3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propyl acetate

Cat. No. B5128198
M. Wt: 384.3 g/mol
InChI Key: LUBJVVNLEMEDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propyl acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it suitable for a variety of research purposes. In

Mechanism of Action

The mechanism of action of 3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propyl acetate is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This may lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer properties, this compound has also been studied for its anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propyl acetate in lab experiments is its unique structure and properties. This compound has been shown to have a variety of potential applications in scientific research, making it a valuable tool for researchers. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which may limit its availability for certain experiments.

Future Directions

There are many potential future directions for research on 3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propyl acetate. One area of research that shows promise is the development of new cancer therapies. This compound has been shown to have potent anti-cancer properties, and further research may lead to the development of new drugs that can target cancer cells more effectively. Other potential future directions for research include the development of new neuroprotective agents and the study of the compound's anti-inflammatory and antioxidant effects.

Synthesis Methods

The synthesis method for 3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propyl acetate involves several steps. The starting material is 3-nitrophthalic anhydride, which is reacted with propargyl alcohol to form the propargyl ester. This intermediate is then reacted with 5-(3-aminophenoxy)isophthalic acid to form the final product.

Scientific Research Applications

3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propyl acetate has been studied for a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]propyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O7/c1-12(22)27-9-3-8-20-18(23)16-7-6-15(11-17(16)19(20)24)28-14-5-2-4-13(10-14)21(25)26/h2,4-7,10-11H,3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBJVVNLEMEDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.